molecular formula C11H15IO B8637342 2-Iodo-4-tert-butylanisole

2-Iodo-4-tert-butylanisole

Cat. No. B8637342
M. Wt: 290.14 g/mol
InChI Key: XZDDEPGJPMUEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4-tert-butylanisole is a useful research compound. Its molecular formula is C11H15IO and its molecular weight is 290.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

IUPAC Name

4-tert-butyl-2-iodo-1-methoxybenzene

InChI

InChI=1S/C11H15IO/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7H,1-4H3

InChI Key

XZDDEPGJPMUEAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-tert-butyl-4-methoxybenzene (0.10 g, 0.61 mmol) in MeOH (2 mL) was added to a mixture of silver sulfate (0.19 g, 0.61 mmol) and iodine (0.154 g, 0.61 mmol) in MeOH (1 mL). The mixture was stirred at room temperature for 1 h. The mixture was filtered. The filtrate was concentrated. The title compound was obtained. 1H NMR (CDCl3, 500 MHz): δ 7.82 (d, J=2.5 Hz, 1H), 7.36 (dd, J=8.5, 2.5 Hz, 1H), 6.80 (d, J=8.5 Hz, 1H), 1.35 (s, 9H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.154 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 8 g (0.11 mol) of sodium nitrite in 25 ml of water was added dropwise to a solution of 20 g (0.11 mol) of 5-tert-butyl-2-methoxyaniline in 120 ml of water/conc. HCL (1:1) cooled to 5° C. After stirring at 5° C. for 15 min, a solution of 19.1 g (0.11 mol) of potassium iodide in 25 ml of water was added dropwise and the solution obtained was stirred at RT for 4 h. It was extracted several times with DCM, and the separated organic phase was washed with 10% strength NaHSO3 solution and water, dried over Na2SO4, and concentrated. Chromatographic purification of the residue which remained on SiO2 using EA/heptane (1:40) yielded 27 g of the title compound in the form of a pale red oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.